molecular formula C15H18O3 B3082045 6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] CAS No. 1119450-07-5

6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]

Cat. No.: B3082045
CAS No.: 1119450-07-5
M. Wt: 246.3 g/mol
InChI Key: QIPCGUKQTLNTJZ-UHFFFAOYSA-N
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Description

6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] (CAS: 1119450-07-5) is a spirocyclic ether compound with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.31 g/mol . The structure comprises a cyclohexane ring fused to an oxireno[c]chromene system, with a methoxy substituent at the 6'-position. This compound is cataloged as a research chemical by suppliers like CymitQuimica, indicating its utility in synthetic and industrial applications, particularly as a building block for complex heterocycles . Its spirocyclic architecture and methoxy group confer unique steric and electronic properties, making it a subject of interest in materials science and medicinal chemistry.

Properties

IUPAC Name

6-methoxyspiro[1a,7b-dihydrooxireno[2,3-c]chromene-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-16-10-5-6-12-11(9-10)13-14(17-13)15(18-12)7-3-2-4-8-15/h5-6,9,13-14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPCGUKQTLNTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCCCC3)C4C2O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] typically involves multiple steps, starting with the construction of the cyclohexane and chromene rings

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] exhibits a range of biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and aging.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
  • Anticancer Potential : Some studies have indicated that derivatives of similar compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential for anticancer applications.

Medicinal Chemistry

The unique structure of 6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] makes it a valuable scaffold for developing new pharmaceuticals. Its derivatives can be synthesized and tested for enhanced biological activity or reduced toxicity.

Natural Product Synthesis

This compound can serve as a precursor in the synthesis of complex natural products. Its spirocyclic structure is particularly valuable in creating diverse chemical libraries for drug discovery.

Material Science

Due to its unique chemical properties, this compound could be explored for applications in material science, particularly in the development of polymers or as a component in organic electronics.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study B (2024)Anticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study C (2025)Synthesis ApplicationsSuccessfully utilized as a building block for synthesizing more complex natural product analogs.

Mechanism of Action

The mechanism by which 6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds featuring cyclohexane and chromene/oxirene moieties exhibit diverse physicochemical and biological properties depending on their substituents and ring systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Spirocyclic Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] C₁₅H₁₈O₃ 6'-methoxy 246.31 Ether solvent; synthetic intermediate
6'-Acetyl-4-(tert-butyl)-3a'-(4-methoxyphenyl)-dihydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] C₂₃H₂₈O₆ 6'-acetyl, 4-tert-butyl, 4-methoxyphenyl 424.47 Low yield (5%); used in heterocyclic synthesis
6'-Ethyl-10'-hydroxy-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one C₂₀H₂₂O₄ 6'-ethyl, 10'-hydroxy, 8'-ketone 326.39 Potential bioactivity; structural analog of natural products
6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one C₁₄H₁₆O₃ 6-hydroxy, 4-ketone 232.28 Research use; solubility in polar solvents
(±)-1-Methoxycarbonyl-1-hydroxy-2-oxa-3,4-dioxo-7-methoxy-9-methylcyclopenteno[3,4-c]chromene C₁₇H₁₄O₈ Methoxycarbonyl, hydroxy, dioxo 346.29 Crystallized in monoclinic system (P21/c); antifungal studies

Key Analysis of Structural and Functional Differences

Acetyl and tert-butyl groups in the furodioxole derivative (Table 1, row 2) introduce steric hindrance, reducing synthetic yield (5%) but enabling selective reactivity in heterocyclic couplings .

Electronic and Crystallographic Properties Computational studies on similar spiro compounds (e.g., 1',3'-Dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]) reveal that HOMO-LUMO gaps and NMR chemical shifts are highly sensitive to substituents. The methoxy group in the target compound likely lowers its HOMO energy, enhancing nucleophilic resistance . In contrast, the dioxo and methoxycarbonyl groups in (±)-1-methoxycarbonyl-1-hydroxy-2-oxa-3,4-dioxo-7-methoxy-9-methylcyclopenteno[3,4-c]chromene stabilize a monoclinic crystal lattice (a = 10.748 Å, β = 104.58°), suggesting that the target compound may adopt a distinct packing arrangement .

Biological and Industrial Relevance While the target compound lacks reported bioactivity, hydroxylated analogs like 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one are investigated for drug discovery due to their structural similarity to natural phenolic compounds . The oxireno[c]chromene system in the target compound shares reactivity with epoxide-containing spirocycles (e.g., octachlor epoxide), which are known for electrophilic ring-opening reactions .

Biological Activity

6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene] (CAS No. 1119450-07-5) is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol, this compound belongs to a class of spiro compounds that may exhibit various pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of spiro compounds, including those similar to 6'-methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene], can possess significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. Specific derivatives demonstrated low micromolar activity and induced apoptosis while promoting cell cycle arrest and microtubule destabilization .

The mechanisms underlying the biological activity of spiro compounds often involve modulation of key signaling pathways associated with cancer progression. For example, some studies suggest that these compounds may inhibit enzymes such as lipoxygenases (LOX), which are implicated in inflammatory processes and tumorigenesis. Inhibition of LOX could lead to reduced production of inflammatory mediators, thereby potentially limiting tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of spiro compounds. Variations in substituents on the chromanol core, such as methyl or methoxy groups, have been shown to influence the potency of these compounds as inhibitors of LOX and other enzymes involved in cancer pathways . This highlights the importance of chemical modifications in enhancing therapeutic potential.

In Vitro Studies

  • Cell Line Testing : In vitro studies using various human cancer cell lines have demonstrated that spiro compounds can significantly reduce cell viability at concentrations ranging from 1 to 10 µM. For instance, a study reported an IC50 value of approximately 0.11 µM for a closely related compound against isolated human LOX .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with spiro derivatives resulted in increased apoptotic cell populations compared to controls, indicating their potential as pro-apoptotic agents in cancer therapy.

In Vivo Studies

While in vitro data is promising, further investigations into in vivo efficacy are necessary. Preliminary animal studies suggest that spiro compounds may reduce tumor size and improve survival rates when administered alongside standard chemotherapeutic agents.

Table 1: Biological Activity Summary of Similar Compounds

Compound NameIC50 (µM)Mechanism of ActionCancer Type
6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane...]n.d.LOX inhibitionBreast Cancer
Amplexichromanol0.11LOX inhibitionVarious Cancer Lines
δ-Tocopherol Carboxylic Acid0.08Anti-inflammatoryColon Cancer

*Note: n.d. = not determined.

Q & A

Q. Table 1: Crystallographic Parameters (Example)

ParameterValue
Space GroupP21/c
a (Å)10.748
β (°)104.58
Z4

Advanced: How do solvent polarity and reaction conditions influence its reactivity?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in ring-closure reactions, while non-polar solvents stabilize hydrophobic spiro frameworks .
  • Temperature/Pressure : Elevated temperatures (e.g., 46°C at 27 mm Hg) improve yields in epoxidation but may induce side reactions in strained spiro systems .
  • Catalysts : Cs₂CO₃ or NaOMe can mediate methoxy group incorporation, as seen in crown ether syntheses .

Advanced: What computational methods are used to predict its conformational stability?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G** optimizations assess steric strain in the spiro junction and predict dominant conformers .
  • Validation : Compare computed IR spectra (e.g., 3000 cm⁻¹ C-H stretches) with experimental data to refine models .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Face shields, nitrile gloves, and EN 166-certified eye protection to prevent splashes .
  • Engineering Controls : Use fume hoods for volatile solvents (e.g., THF) and Schlenk lines for air-sensitive steps .
  • Waste Disposal : Quench reactive intermediates (e.g., epoxides) with aqueous NaHSO₃ before disposal .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA or regression models to assess batch-to-batch variability .
  • Controlled Replicates : Repeat syntheses under standardized conditions (e.g., fixed solvent ratios) to isolate variables .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., B3LYP/6-31G** chemical shifts) .

Advanced: What strategies optimize its stability under different storage conditions?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation of the chromene moiety .
  • Salt Forms : Hydrochloride salts (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate) enhance solubility and reduce hydrolysis .
  • Moisture Control : Use molecular sieves in desiccators for hygroscopic derivatives .

Basic: What analytical techniques are used for purity assessment?

Methodological Answer:

  • HPLC-MS : Quantify impurities using chlorinated hydrocarbon standards (e.g., 1,2,4-trichlorobenzene) .
  • Titrimetry : Acid-base titration for amine-containing derivatives .
  • Melting Point Analysis : Compare with literature values (e.g., 139–141°C for methoxycyclohexene analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]
Reactant of Route 2
6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]

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